molecular formula C6H7Na4O7P B12102200 PMPA sodium salt

PMPA sodium salt

Cat. No.: B12102200
M. Wt: 314.05 g/mol
InChI Key: LEBZXEZQTCDFBJ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMPA sodium salt involves the reaction of phosphonomethyl pentanedioic acid with sodium hydroxide to form the tetrasodium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is carried out in large reactors with precise control over reaction parameters such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: PMPA sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphonate and carboxylate groups. These reactions can involve nucleophiles such as hydroxide ions or other bases .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed: The major products formed from the reactions of this compound include various substituted phosphonates and carboxylates, depending on the nature of the nucleophile and reaction conditions .

Scientific Research Applications

PMPA sodium salt has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the role of GCPII in various physiological and pathological processes. In medicine, this compound is investigated for its potential therapeutic applications in conditions such as cancer, neurodegenerative diseases, and viral infections .

Mechanism of Action

PMPA sodium salt exerts its effects by inhibiting the activity of GCPII, an enzyme involved in the hydrolysis of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate and glutamate. By inhibiting GCPII, this compound increases the levels of NAAG, which has neuroprotective effects and modulates neurotransmission .

Properties

Molecular Formula

C6H7Na4O7P

Molecular Weight

314.05 g/mol

IUPAC Name

tetrasodium;2-(phosphonatomethyl)pentanedioate

InChI

InChI=1S/C6H11O7P.4Na/c7-5(8)2-1-4(6(9)10)3-14(11,12)13;;;;/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);;;;/q;4*+1/p-4

InChI Key

LEBZXEZQTCDFBJ-UHFFFAOYSA-J

Canonical SMILES

C(CC(=O)[O-])C(CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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